2-Chloro-4-(3-methoxyphenyl)pyrimidine
Overview
Description
2-Chloro-4-(3-methoxyphenyl)pyrimidine is a pyrimidine derivative with the molecular formula C11H9ClN2O and a molecular weight of 220.65 . It is known to exist in both natural and synthetic forms .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(3-methoxyphenyl)pyrimidine can be analyzed using various techniques such as DFT spectra . The InChI string representation of the molecule isInChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8 (7-9)10-5-6-13-11 (12)14-10/h2-7H,1H3
. Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-4-(3-methoxyphenyl)pyrimidine are complex and can be found in various research studies . For instance, the iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-(3-methoxyphenyl)pyrimidine include a molecular weight of 220.65 g/mol, a computed XLogP3-AA of 2.8, and a topological polar surface area of 35 Ų .Scientific Research Applications
Structural Analysis and Isostructurality
- Isostructurality and Hydrogen Bonding : Research has shown that compounds similar to 2-Chloro-4-(3-methoxyphenyl)pyrimidine, like 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine, exhibit isostructurality. These compounds form hydrogen-bonded sheets, providing insights into their electronic structure and polarization (Trilleras et al., 2009).
Synthesis and Antibacterial Properties
- Antibacterial Properties : Pyrimidine derivatives, including those structurally similar to 2-Chloro-4-(3-methoxyphenyl)pyrimidine, have been synthesized and evaluated for their antibacterial properties. The effectiveness of these compounds as antibacterial agents is influenced by the pyrimido[4,5-d]pyrimidine system and the nature of substituents attached to phenyl rings (Cieplik et al., 2008).
Antiviral Activity
- Antiviral Activity : 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 have shown potential in inhibiting retrovirus replication in cell culture. These derivatives, related to 2-Chloro-4-(3-methoxyphenyl)pyrimidine, have demonstrated marked antiretroviral activity and can be potent inhibitors of human immunodeficiency virus (Hocková et al., 2003).
Synthesis for Anticancer Applications
- Intermediate in Anticancer Drugs : 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, structurally similar to 2-Chloro-4-(3-methoxyphenyl)pyrimidine, is an important intermediate in the synthesis of small molecule anticancer drugs. Studies have developed efficient synthesis methods for such intermediates, which are crucial in the pharmaceutical industry (Kou & Yang, 2022).
Herbicidal Activity
- Herbicidal Properties : Derivatives of pyrimidine, including those akin to 2-Chloro-4-(3-methoxyphenyl)pyrimidine, have been synthesized and tested for their herbicidal activities. These studies indicate the potential agricultural applications of such compounds (Gong-chun, 2011).
Corrosion Inhibition
- Copper Corrosion Inhibition : Pyrimidine derivatives have been studied for their effectiveness in inhibiting copper corrosion in saline environments. This application is particularly relevant in industries dealing with metal preservation and protection (Khaled et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-(3-methoxyphenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)10-5-6-13-11(12)14-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUFGKFTAPDKHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454308 | |
Record name | 2-chloro-4-(3-methoxyphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-methoxyphenyl)pyrimidine | |
CAS RN |
499195-50-5 | |
Record name | 2-chloro-4-(3-methoxyphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.